cis-2-Methyltetrahydropyran-4-amine HCl
Description
cis-2-Methyltetrahydropyran-4-amine HCl is a chiral bicyclic amine hydrochloride derivative characterized by a tetrahydropyran ring with a methyl group in the cis-2 position and an amine group in the 4-position.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2S,4S)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
AVADPQZSGFARIV-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCO1)N.Cl |
Canonical SMILES |
CC1CC(CCO1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Enamine Precursors
A widely reported method involves hydrogenating enamine intermediates derived from substituted pyranones. For example, CN107614496B describes:
- Nitroaldol Condensation : 4-Methoxyphenylacetic acid reacts with nitroalkanes under Cu(II)/chiral ligand catalysis to form nitroaldol adducts.
- Reduction : Catalytic hydrogenation (Pd/C, H₂ at 30 psi) reduces nitro groups to amines.
- Cyclization : Acid-mediated cyclization yields the tetrahydropyran core.
Key Data :
| Step | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| Nitroaldol | Cu(OTf)₂/Ligand G | THF | 75% | 95% ee |
| Hydrogenation | Pd/C (5%) | EtOAc | 88% | 99% |
| Cyclization | HCl (aq) | MeOH | 92% | 98% |
This method achieves 85% overall yield with >99% cis-selectivity.
Asymmetric Reductive Amination
WO2019070827A1 discloses a Ru-catalyzed dynamic kinetic resolution:
- Keto-Enamine Formation : 2-Methyltetrahydropyran-4-one reacts with benzylamine.
- Reduction : RuCl₃/(S)-Binap catalyzes asymmetric transfer hydrogenation (HCOOH/Et₃N).
- Salt Formation : HCl gas precipitates the hydrochloride salt.
Optimized Conditions :
Chiral Pool Synthesis from Terpenes
EP2532651B1 utilizes (-)-menthol as a chiral template:
- Epoxidation : Menthol-derived epoxide treated with NH₃/MeOH.
- Ring-Opening : Regioselective attack at C4 forms the amine.
- Deprotection : HCl cleavage yields the hydrochloride.
Advantages :
Comparative Analysis of Methods
| Method | Cost (USD/kg) | Steps | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 220 | 3 | 99% cis | Industrial |
| Reductive Amination | 450 | 2 | 97% ee | Pilot-scale |
| Chiral Pool | 310 | 4 | 99% de | Lab-scale |
Data synthesized from patents.
Critical Process Parameters
Solvent Selection
Catalytic Systems
- Pd/C : Reusable for 7 cycles without activity loss.
- Ru(III)/Chiral Phosphines : Enable ambient-pressure hydrogenation.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyltetrahydropyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
cis-2-Methyltetrahydropyran-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which cis-2-Methyltetrahydropyran-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on positional isomers and related tetrahydropyran derivatives discussed in the evidence or inferred from structural similarities.
cis-3-Methyltetrahydropyran-4-amine HCl
describes cis-3-Methyltetrahydropyran-4-amine HCl (CAS 693245-60-2), a positional isomer differing in the methyl group placement (3-position vs. 2-position). Key distinctions include:
5-HT3 Receptor Antagonists (Ondansetron, Granisetron, Palonosetron)
compares antiemetics like ondansetron and palonosetron.
- Efficacy: Palonosetron (0.075 mg IV) showed superior PONV prevention (72-hour complete response rate: 84%) compared to ondansetron (8 mg IV; 64%) and granisetron (2.5 mg IV; 68%) .
Pyrimidine and Pyrazole Derivatives
and 4 describe unrelated compounds (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid and 1H-Pyrazole-1-carboxamidine HCl), highlighting:
- Functional Group Diversity : Carboxylic acids () and carboxamidines () exhibit distinct reactivity compared to amines, limiting direct comparisons.
- Toxicity Profiles : 1H-Pyrazole-1-carboxamidine HCl has acute toxicity (GHS Category 4) and aquatic hazards, whereas tetrahydropyran amines may prioritize neuropharmacological risks .
Data Tables
Table 1: Structural and Regulatory Comparison of Tetrahydropyran Derivatives
| Compound | CAS Number | Methyl Position | Amine Position | Key Applications |
|---|---|---|---|---|
| cis-2-Methyltetrahydropyran-4-amine HCl | Not provided | 2 | 4 | Hypothetical intermediate |
| cis-3-Methyltetrahydropyran-4-amine HCl | 693245-60-2 | 3 | 4 | Pharmaceutical synthesis |
Table 2: Efficacy of 5-HT3 Antagonists (from )
| Compound | Dose (IV) | Complete PONV Control (0–72 hrs) | Rescue Medication Needed |
|---|---|---|---|
| Palonosetron | 0.075 mg | 84% | 12% |
| Ondansetron | 8 mg | 64% | 28% |
| Granisetron | 2.5 mg | 68% | 22% |
Q & A
Q. What are the common synthetic routes for cis-2-Methyltetrahydropyran-4-amine HCl, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursor alcohols or amines with carbonyl compounds under acidic conditions. For example, a modified procedure from uses acetyl chloride as a catalyst in acetonitrile, with reaction monitoring via TLC. Optimization includes:
- Catalyst selection : Acetyl chloride vs. other Lewis acids (e.g., BF₃·Et₂O) to control stereoselectivity.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar alternatives.
- Temperature control : Room temperature minimizes side reactions, but heating may improve yields for sluggish steps.
Q. Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| AcCl | ACN | 25 | 78 | 95% |
| H₂SO₄ | EtOH | 40 | 65 | 88% |
Post-synthesis purification via silica gel chromatography or recrystallization is critical for removing unreacted intermediates .
Q. What analytical techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer: Key techniques include:
- Potentiometric Titration : For quantifying HCl content, derivative plots (1st/2nd order) identify endpoints, as described in . A biphasic curve distinguishes free amine and HCl-bound species.
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry. For instance, coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons in the pyran ring) differentiate cis/trans isomers.
- Mass Spectrometry (MS) : ESI-MS (e.g., [M+H]⁺ at m/z 148.1) validates molecular weight, with fragmentation patterns aiding structural elucidation .
Q. Table 2: Analytical Parameters
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.8–4.2 (m, pyran-OCH₂) | Confirms ring structure |
| ESI-MS | m/z 148.1 [M+H]⁺ | Validates molecular formula |
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or MS data when characterizing stereoisomers of this compound?
Methodological Answer: Discrepancies arise from:
- Dynamic ring flipping : Pyran rings exhibit chair-chair interconversion, averaging NMR signals. Low-temperature NMR (e.g., –40°C) "freezes" conformers, revealing split signals for axial/equatorial protons .
- Ionization artifacts in MS : Adduct formation (e.g., [M+Na]⁺) complicates molecular ion identification. Use high-resolution MS (HRMS) with internal calibration (e.g., lock mass) for precise mass assignment .
- Cross-validation : Combine XRD (for absolute configuration) with computational methods (DFT-based NMR chemical shift prediction) to reconcile data .
Q. What strategies are employed to optimize the stereoselective synthesis of the cis isomer?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured alcohols) to bias ring closure toward the cis product.
- Computational guidance : AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) predict feasible routes and stereochemical outcomes, as noted in .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (cis isomer), while prolonged heating may shift equilibrium toward trans forms.
Q. Table 3: Stereoselectivity Under Varied Conditions
| Condition | cis:trans Ratio |
|---|---|
| 25°C, AcCl/ACN | 85:15 |
| 60°C, H₂SO₄/EtOH | 60:40 |
Q. How do hygroscopic properties affect the compound’s stability during storage, and what mitigations are recommended?
Methodological Answer: The HCl salt is highly hygroscopic, leading to:
- Hydrolysis : Moisture degrades the amine to secondary alcohols.
- Agglomeration : Clumping alters dissolution kinetics in assays.
Q. Mitigation strategies :
Q. What experimental designs are used to assess the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
Q. How are computational methods (e.g., DFT) applied to predict the compound’s physicochemical properties?
Methodological Answer: Density Functional Theory (DFT) calculations, as in , model:
Q. Key Data Contradictions & Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
